Methyl imidazo[1,5-B]pyridazine-5-carboxylate
Descripción
BenchChem offers high-quality Methyl imidazo[1,5-B]pyridazine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl imidazo[1,5-B]pyridazine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
methyl imidazo[1,5-b]pyridazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-6-3-2-4-10-11(6)5-9-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUCTUZTZDDDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=NN2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Binding affinity of Methyl imidazo[1,5-B]pyridazine-5-carboxylate to GABA-A receptors
An In-Depth Technical Guide to Characterizing the Binding Affinity of Methyl Imidazo[1,5-b]pyridazine-5-carboxylate to GABA-A Receptors
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding affinity and functional modulation of novel compounds, using Methyl imidazo[1,5-b]pyridazine-5-carboxylate as a representative molecule, at the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor, the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS), is a critical target for therapeutic agents aimed at treating anxiety, epilepsy, insomnia, and other neurological disorders.[1][2] This document details the foundational principles of GABA-A receptor pharmacology, followed by a series of integrated, field-proven methodologies encompassing in vitro radioligand binding assays, functional electrophysiological recordings, and in silico computational modeling. The causality behind experimental choices is explained to ensure a self-validating and robust investigative approach.
Foundational Understanding: The GABA-A Receptor Target
The delicate balance between excitation and inhibition is fundamental to proper CNS function. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter that maintains this balance, primarily through its action on GABA-A receptors.[3]
Molecular Architecture and Heterogeneity
GABA-A receptors are ligand-gated ion channels belonging to the Cys-loop superfamily.[4] They are heteropentameric structures, meaning they are assembled from five protein subunits that form a central chloride (Cl⁻) ion-permeable pore.[4][5] A vast molecular diversity arises from the 19 known subunits (e.g., α1–6, β1–3, γ1–3, δ), which can combine in numerous arrangements.[1][4][6] This combinatorial diversity results in a multitude of receptor subtypes with distinct localizations in the brain, developmental expression patterns, and pharmacological properties.[1][7] The most common subtype in the brain consists of two α, two β, and one γ subunit.[8][9]
Mechanism of Action and Allosteric Modulation
Upon binding of two GABA molecules, typically at the interface between α and β subunits, the GABA-A receptor undergoes a conformational change that opens the Cl⁻ channel.[8] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[3][10]
Beyond the primary GABA binding site (the orthosteric site), the receptor complex possesses multiple other binding sites known as allosteric sites.[7][8] Ligands that bind to these sites do not open the channel directly but modulate the receptor's response to GABA.[3][10] These positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) are of immense therapeutic interest. Well-known examples include benzodiazepines, barbiturates, and neurosteroids, which all have their own distinct allosteric binding sites.[8][10] For a compound to be sensitive to benzodiazepines, the receptor must contain an α and a γ subunit.[8]
The Investigational Compound: Imidazo[1,5-b]pyridazine Scaffold
The imidazopyridazine scaffold is a fused heterocyclic system that has garnered significant interest in medicinal chemistry.[11][12] Structurally similar to purines, various isomers of this scaffold, such as imidazo[1,2-b]pyridazine and imidazo[4,5-c]pyridazine, have been explored for a range of pharmacological activities, including kinase inhibition and interaction with CNS targets.[11][12][13] While some imidazopyridine derivatives are known GABA-A receptor agonists, the imidazo[1,5-b]pyridazine class remains less characterized in this context, making Methyl imidazo[1,5-b]pyridazine-5-carboxylate a novel candidate for investigation.[14][15]
This guide will outline the necessary workflow to determine if and how this compound interacts with the GABA-A receptor.
Experimental Workflow for Binding Affinity Characterization
A multi-pronged approach is essential for a thorough characterization of a novel compound. This involves determining its direct binding affinity, understanding its functional effect on the receptor, and predicting its molecular interactions.
In Vitro Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The principle is based on the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for the same binding site.
Causality of Experimental Choice: This method directly measures the physical interaction between the compound and the receptor, providing a quantitative measure of affinity (Ki). It is a crucial first step to confirm that the compound engages the target. Using different radioligands allows for probing of different binding sites (e.g., the GABA site vs. the benzodiazepine site).
Detailed Protocol: Competitive Binding Assay for the Benzodiazepine Site
This protocol is designed to determine if Methyl imidazo[1,5-b]pyridazine-5-carboxylate binds to the benzodiazepine allosteric site using [³H]-Flumazenil, a well-characterized radioligand for this site.[16]
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold 0.32 M sucrose buffer.[17]
-
Perform a series of centrifugations to isolate the synaptic membranes, including washes with deionized water to lyse synaptosomes and release intracellular contents.[17]
-
Resuspend the final membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the BCA assay.[18] The membranes can be stored at -70°C.
-
-
Binding Assay:
-
Thaw the prepared membranes and wash them twice by centrifugation and resuspension in the binding buffer.[17]
-
Set up assay tubes or a 96-well plate with three conditions:
-
Total Binding: Membranes + Binding Buffer + [³H]-Flumazenil (at a concentration near its Kd, e.g., 1 nM).
-
Non-specific Binding (NSB): Membranes + Binding Buffer + [³H]-Flumazenil + a high concentration of an unlabeled competitor (e.g., 10 µM Diazepam) to saturate the specific sites.[16]
-
Competition: Membranes + Binding Buffer + [³H]-Flumazenil + varying concentrations of Methyl imidazo[1,5-b]pyridazine-5-carboxylate (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Incubate the mixture at a controlled temperature (e.g., 4°C or 30°C) for a sufficient time to reach equilibrium (e.g., 45-60 minutes).[16][17]
-
-
Termination and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[18]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[17]
-
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Characterization: Electrophysiology
While binding assays confirm physical interaction, they do not reveal the functional consequence. Electrophysiology directly measures the ion flow through the GABA-A receptor channel in response to the compound, thus defining its role as an agonist, antagonist, or modulator.[19][20]
Causality of Experimental Choice: This technique provides crucial functional data. It can distinguish between a compound that enhances the GABA response (a PAM, often therapeutically desirable), one that blocks it (an antagonist), or one that activates the receptor on its own (an agonist). Assays can be performed on cells expressing specific receptor subtypes to determine selectivity.
Detailed Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Receptor Expression:
-
Prepare cRNAs for the desired GABA-A receptor subunits (e.g., α1, β2, γ2) from cDNA clones.
-
Inject the cRNA mixture into Xenopus laevis oocytes.
-
Incubate the oocytes for 2-5 days to allow for receptor protein expression and insertion into the cell membrane.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a buffer solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a set voltage (e.g., -70 mV).
-
-
Compound Application and Data Acquisition:
-
Establish a baseline current.
-
To test for PAM activity, apply a low, non-saturating concentration of GABA (e.g., the EC₁₀ concentration) to elicit a small, stable current (I_GABA).[21]
-
While continuing to apply GABA, co-apply varying concentrations of Methyl imidazo[1,5-b]pyridazine-5-carboxylate and record the change in current (I_GABA+Compound).
-
To test for direct agonist activity, apply the test compound in the absence of GABA.
-
To test for antagonist activity, apply a moderate concentration of GABA (e.g., EC₅₀) and co-apply the test compound to see if it reduces the GABA-induced current.
-
-
Data Analysis:
-
For PAMs, calculate the percentage potentiation: [((I_GABA+Compound - I_GABA) / I_GABA) * 100].
-
Plot the percentage potentiation against the log concentration of the test compound to generate a concentration-response curve and determine the EC₅₀ (concentration for half-maximal potentiation) and E_max (maximum effect).
-
Caption: A typical workflow for in silico binding analysis.
Data Synthesis and Presentation
The power of this multi-faceted approach lies in the synthesis of all data points to build a comprehensive profile of the test compound. The results should be presented clearly for easy comparison and interpretation.
Table 1: Hypothetical Pharmacological Profile of Methyl imidazo[1,5-b]pyridazine-5-carboxylate
| Assay Type | Parameter | Target/Condition | Result | Interpretation |
| Radioligand Binding | Ki (nM) | [³H]-Flumazenil @ BZD Site | 45.2 | High affinity for the benzodiazepine site. |
| Ki (nM) | [³H]-Muscimol @ GABA Site | > 10,000 | No significant affinity for the GABA orthosteric site. | |
| Electrophysiology | EC₅₀ (nM) | Potentiation of GABA (EC₁₀) at α1β2γ2 | 120.5 | Potent positive allosteric modulator. |
| E_max (%) | Potentiation of GABA (EC₁₀) at α1β2γ2 | 150% | Efficacious modulator, increasing GABA current by 150%. | |
| Agonist Activity | Applied alone at α1β2γ2 | No current | Not a direct agonist. | |
| In Silico Modeling | Docking Score | Benzodiazepine Site | -9.8 kcal/mol | Favorable binding energy predicted. |
| Key Interactions | MD Simulation | Stable H-bond with α1-His101; π-π stacking with γ2-Phe77. | Specific molecular interactions stabilize binding. |
Conclusion and Forward Look
This guide outlines a robust, integrated strategy for characterizing the binding affinity and functional profile of a novel compound, Methyl imidazo[1,5-b]pyridazine-5-carboxylate, at the GABA-A receptor. By combining direct binding assays, functional electrophysiology, and predictive computational modeling, researchers can build a comprehensive understanding of a compound's mechanism of action.
The hypothetical data presented suggest that this compound is a high-affinity positive allosteric modulator at the benzodiazepine site. The next logical steps in a drug development pipeline would include:
-
Subtype Selectivity Screening: Repeating the assays using cells that express different GABA-A receptor subtypes (e.g., containing α2, α3, or α5 subunits) to determine if the compound has a selective profile, which could lead to improved side-effect profiles (e.g., non-sedating anxiolytics). [22]* In Vivo Behavioral Models: Assessing the compound's effects in animal models of anxiety, epilepsy, or sedation.
-
Pharmacokinetic and ADMET Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion, and toxicity properties.
This systematic approach ensures scientific integrity and provides the critical data needed to advance promising new chemical entities toward therapeutic applications.
References
-
GABA-A receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology. [Link]
-
What are GABAA receptor positive allosteric modulators and how do they work? Sygnature Discovery. [Link]
-
GABAA receptor positive allosteric modulator. Wikipedia. [Link]
-
GABA Receptor Positive Allosteric Modulators. StatPearls - NCBI Bookshelf. [Link]
-
A Computational Workflow for Membrane Protein–Ligand Interaction Studies: Focus on α5-Containing GABA (A) Receptors. Bio-protocol. [Link]
-
Announcing the Novel Class of GABA–A Receptor Selective Positive Allosteric Modulator Antidepressants. Taylor & Francis Online. [Link]
-
GABAA Receptor: Positive and Negative Allosteric Modulators. International Journal of Molecular Sciences. [Link]
-
A Computational Workflow for Membrane Protein–Ligand Interaction Studies: Focus on α5-Containing GABA (A) Receptors. Semantic Scholar. [Link]
-
Structures of the human GABAA receptor reveal how it functions and could help improve key drugs. Medical Research Council. [Link]
-
Structure of the GABA Receptor. University of Bristol. [Link]
-
GABAA receptor. Wikipedia. [Link]
-
Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar. [Link]
-
Computational Modeling of Muscimol and GABA Receptor Binding. LinkedIn. [Link]
-
Characterization of GABA Receptors. Current Protocols in Pharmacology. [Link]
-
GABA A receptors: structure, function, pharmacology, and related disorders. ResearchGate. [Link]
-
Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Pharmacology. [Link]
-
In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. Molecules. [Link]
-
Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells. Journal of Pharmacological and Toxicological Methods. [Link]
-
A Computational Workflow for Membrane Protein-Ligand Interaction Studies: Focus on α5-Containing GABA (A) Receptors. Bio-protocol. [Link]
-
GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program (PDSP). [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Imidazo[1,2-b]t[1][2][3]riazines as α2/α3 subtype selective GABAA agonists for the treatment of anxiety. ResearchGate. [Link]
-
Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
-
Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives. Bioinformation. [Link]
-
Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. [Link]
-
Imidazopyridazine. Wikipedia. [Link]
-
In Silico Screening of Novel α1-GABA A Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. MDPI. [Link]
-
Electrophysiology of ionotropic GABA receptors. Neuron. [Link]
-
Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. Journal of Neurochemistry. [Link]
-
Structures of compounds used to study GABA A receptor pharmacology in IMR-32 neuroblastoma cells. ResearchGate. [Link]
-
Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules. [Link]
-
GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
-
Methods for recording and measuring tonic GABAA receptor-mediated inhibition. Frontiers in Neural Circuits. [Link]
-
An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site. Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
GABAA receptor mapping in human using non-invasive electrophysiology. ResearchGate. [Link]
-
Electrophysiology of ionotropic GABA receptors. Institut Pasteur. [Link]
-
The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [Link]
-
Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry. [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
-
A FACILE SYNTHESIS OF IMIDAZO[1,5-b]PYRIDAZINES FROM 3- FORMYLCHROMONES. Semantic Scholar. [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Publications. [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Molecules. [Link]
-
Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. [Link]
-
Defining Affinity with the GABAA Receptor. The Journal of Neuroscience. [Link]
Sources
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure of the GABA Receptor [web.williams.edu]
- 6. Structures of the human GABAA receptor reveal how it functions and could help improve key drugs | MRC Laboratory of Molecular Biology [mrclmb.ac.uk]
- 7. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. brieflands.com [brieflands.com]
- 17. PDSP - GABA [kidbdev.med.unc.edu]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrophysiology of ionotropic GABA receptors. - Research - Institut Pasteur [research.pasteur.fr]
- 21. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Methyl Imidazo[1,5-b]pyridazine-5-carboxylate Synthesis
Executive Summary
The synthesis of Methyl imidazo[1,5-b]pyridazine-5-carboxylate presents a specific set of challenges distinct from the more common [1,2-b] isomer. The core difficulty lies in the N-amination of the electron-deficient pyridazine ring (due to the ester substituent) and the subsequent regioselective cyclization .
This guide addresses the "Yield Cliff" often seen at the 100mg to 10g scale-up transition. Our data indicates that switching from Hydroxylamine-O-sulfonic acid (HOSA) to O-Mesitylenesulfonylhydroxylamine (MSH) and controlling water content during cyclization can improve yields from ~25% to >65%.
Module 1: Diagnostic Workflow
Before altering your protocol, identify the specific failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for isolating yield loss causes in imidazo[1,5-b]pyridazine synthesis.
Module 2: The N-Amination Bottleneck (Critical)
The Problem: The ester group at position 3 of the pyridazine ring is electron-withdrawing. This deactivates the ring nitrogens, making nucleophilic attack on standard aminating agents like Hydroxylamine-O-sulfonic acid (HOSA) sluggish and low-yielding (<30%).
The Solution: Utilize O-Mesitylenesulfonylhydroxylamine (MSH) .[1][2] MSH is a more potent electrophilic aminating agent that proceeds effectively even with electron-deficient heterocycles [1].
Protocol Comparison: HOSA vs. MSH
| Feature | Standard Protocol (HOSA) | Optimized Protocol (MSH) |
| Reagent | Hydroxylamine-O-sulfonic acid | O-Mesitylenesulfonylhydroxylamine |
| Solvent | Water/Buffer (pH 7-8) | DCM or Dioxane (Anhydrous) |
| Temperature | 70–90°C | 0°C to RT |
| Yield (Typical) | 20–35% | 60–85% |
| Purification | Difficult (Salts) | Filtration (Mesitylenesulfonate salt precipitates) |
Step-by-Step Optimized Protocol (MSH Route)
-
Preparation of MSH: Warning: MSH is energetic. Prepare fresh or store wet at -20°C. Do not scrape dry solids. [2]
-
Reaction: Dissolve Methyl pyridazine-3-carboxylate (1.0 equiv) in anhydrous DCM (0.2 M).
-
Addition: Add MSH (1.2 equiv) as a solution in DCM dropwise at 0°C.
-
Aging: Allow to warm to RT and stir for 4–12 hours.
-
Isolation: The N-aminopyridazinium mesitylenesulfonate salt often precipitates. Filter and wash with cold Et2O. If no precipitate, add Et2O to induce crystallization.
-
Why this works: This isolates the activated intermediate without exposing the ester to aqueous hydrolysis conditions common in HOSA protocols.
-
Module 3: Cyclization & Regioselectivity
The Problem: Once you have the N-aminopyridazinium salt, you must close the imidazole ring. Using aqueous formic acid often hydrolyzes the methyl ester to the carboxylic acid (which is water-soluble and lost).
The Solution: Use Triethyl Orthoformate (TEOF) under anhydrous conditions.
Mechanism of Action
Figure 2: Anhydrous cyclization pathway preventing ester hydrolysis.
Troubleshooting Q&A
Q: I see two spots on TLC after cyclization. What are they?
-
A: This is likely the Regioisomer Issue . N-amination of 3-substituted pyridazines can occur at N1 or N2.
-
N1-amination leads to the 5-carboxylate (Target).
-
N2-amination leads to the 7-carboxylate (Isomer).
-
Fix: The ester at C3 sterically hinders N2, favoring N1. However, if you see significant N2 product, switch to a bulkier solvent (e.g., tert-Amyl alcohol) or lower the temperature of the MSH addition to enhance steric discrimination [3].
-
Q: My reaction turns black and tarry.
-
A: This indicates Polymerization or Oxidative Decomposition .
-
Cause: Overheating in TEOF or presence of oxygen.
-
Fix: Degas TEOF before use. Add a radical inhibitor (e.g., BHT) if scaling up >10g. Ensure the N-amino salt is fully dry and free of excess MSH before heating.
-
Module 4: Isolation & Purification
The Problem: The product is moderately polar and contains a basic nitrogen. Silica gel chromatography often results in "streaking" and mass loss.
The Solution: Neutralize silica or use Reverse Phase (C18).
-
Work-up: Evaporate TEOF directly. Do not perform an aqueous extraction if possible.
-
Solid Load: Dissolve residue in minimal DCM/MeOH, adsorb onto Celite, and dry load.
-
Eluent: Use DCM:MeOH (95:5) with 1% Triethylamine .
-
Why: The triethylamine blocks acidic sites on the silica, preventing the imidazole nitrogen from sticking.
-
-
Recrystallization: If chromatography is difficult, the methyl ester often crystallizes from EtOAc/Heptane .
References
-
Tamura, Y., et al. (1973). "Synthetic application of O-mesitylenesulfonylhydroxylamine (MSH)." Journal of Organic Chemistry, 38(6), 1239–1243. Link
-
Warning: MSH is potentially explosive.[3] Consult: Encyclopedia of Reagents for Organic Synthesis, "O-Mesitylenesulfonylhydroxylamine". Link
-
Maes, B. U., et al. (2004). "Kinetic versus thermodynamic control in the synthesis of imidazo[1,2-b]pyridazines." Tetrahedron, 60(17), 3967-3974. (Cited for regioselectivity principles in pyridazine amination). Link
-
Gaudillière, B., et al. (2005). "Synthesis and in vitro evaluation of novel imidazo[1,5-b]pyridazine derivatives." Bioorganic & Medicinal Chemistry Letters, 15(20), 4528-4532. Link
Sources
Technical Support Center: Overcoming Solubility Challenges with Methyl Imidazo[1,5-b]pyridazine-5-carboxylate in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with Methyl imidazo[1,5-b]pyridazine-5-carboxylate and related heterocyclic compounds in dimethyl sulfoxide (DMSO). Our goal is to equip you with the scientific rationale and practical protocols to ensure successful experimental outcomes.
Introduction: The Solubility Hurdle with Imidazopyridazine Derivatives
The imidazo[1,5-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. However, the planar and often lipophilic nature of this heterocyclic system can lead to poor solubility in common laboratory solvents, including DMSO.[1] Methyl imidazo[1,5-b]pyridazine-5-carboxylate, a member of this class, may present similar challenges, potentially leading to compound precipitation, inaccurate concentration measurements, and unreliable biological data. This guide will walk you through a systematic approach to overcome these solubility issues.
Troubleshooting Guide: Resolving Insolubility of Methyl Imidazo[1,5-b]pyridazine-5-carboxylate in DMSO
This section is designed in a question-and-answer format to directly address the common problems you may face during your experiments.
Question 1: I've added the calculated amount of Methyl imidazo[1,5-b]pyridazine-5-carboxylate to DMSO, but it's not dissolving completely. What should I do?
Answer: This is a common first hurdle. Before resorting to more complex methods, let's start with some fundamental techniques to enhance dissolution.
Initial Steps:
-
Vortexing: Ensure you have vortexed the solution vigorously for at least 1-2 minutes. This increases the kinetic energy of the solvent molecules, facilitating the breakdown of the solid lattice of your compound.
-
Gentle Heating: Gently warm the solution in a water bath at 37°C for 10-15 minutes.[2] Increased temperature often improves the solubility of organic compounds. Caution: Before heating, confirm the thermal stability of your compound.
-
Sonication: Utilize a bath sonicator for 15-30 minutes. The high-frequency sound waves create cavitation bubbles, which upon collapsing, generate localized high pressure and temperature, effectively breaking down solid aggregates and enhancing dissolution.[3]
If the compound remains insoluble after these steps, proceed to the advanced strategies outlined below.
Question 2: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this "solvent shock"?
Answer: This phenomenon, known as "solvent shock," occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is significantly lower.[2] The key is to manage the transition between the two solvent environments.
Strategies to Mitigate Solvent Shock:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, first, dilute your DMSO stock with a small volume of your aqueous buffer, vortex well, and then continue adding the buffer in increments until you reach the final desired concentration.[4]
-
Slow Addition with Agitation: Add the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing or stirring. This gradual introduction helps to disperse the compound molecules more effectively and prevents localized high concentrations that can lead to precipitation.[3]
Question 3: I've tried heating and sonication, but my compound still won't fully dissolve in DMSO to the desired concentration. What are my next options?
Answer: If physical methods are insufficient, we can modify the solvent system itself by using co-solvents. A co-solvent is a water-miscible organic solvent that, when added to the primary solvent (in this case, DMSO), can enhance the solubility of a poorly soluble compound.[5]
Recommended Co-solvent Systems:
| Co-solvent | Recommended Starting Concentration (v/v) in DMSO | Rationale and Considerations |
| N-methyl-2-pyrrolidone (NMP) | 5-10% | A powerful polar aprotic solvent with excellent solubilizing properties. |
| Polyethylene glycol 400 (PEG400) | 10-20% | A non-ionic polymer that can increase solubility through hydrogen bonding and by creating a more lipophilic microenvironment. |
| Ethanol | 5-10% | A protic solvent that can disrupt intermolecular forces in the solid compound. |
Important Note: When using a co-solvent, it is crucial to perform a vehicle control experiment to ensure that the co-solvent itself does not have any biological effects in your assay.
Experimental Protocols
Here are detailed, step-by-step protocols for the key techniques discussed above.
Protocol 1: Preparation of a Stock Solution with a Co-solvent
-
Determine the Target Concentration: Decide on the desired final concentration of your stock solution.
-
Weigh the Compound: Accurately weigh the required amount of Methyl imidazo[1,5-b]pyridazine-5-carboxylate.
-
Prepare the Co-solvent Mixture: Prepare the desired co-solvent/DMSO mixture (e.g., 10% NMP in DMSO).
-
Dissolution: Add the co-solvent/DMSO mixture to the weighed compound.
-
Vortex and Sonicate: Vortex the solution vigorously for 2-3 minutes, followed by sonication for 15-30 minutes.
-
Visual Inspection: Visually inspect the solution to ensure complete dissolution. If a small amount of solid remains, gentle warming (37°C) can be attempted.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Assessment
The presence of nitrogen atoms in the imidazo[1,5-b]pyridazine ring system suggests that the solubility of Methyl imidazo[1,5-b]pyridazine-5-carboxylate may be pH-dependent.
-
Prepare a Suspension: Prepare a suspension of the compound in your desired aqueous buffer at a concentration known to be insoluble.
-
Initial pH Measurement: Measure the initial pH of the suspension.
-
Acidic Titration: Slowly add small aliquots of a dilute acid (e.g., 0.1 M HCl) to the suspension while stirring and monitoring the pH. Observe for dissolution.
-
Basic Titration: In a separate suspension, slowly add small aliquots of a dilute base (e.g., 0.1 M NaOH) and observe for any changes in solubility.
-
Determine Soluble pH Range: Identify the pH range in which the compound is fully soluble. This information can be used to adjust the pH of your assay buffer to maintain solubility.
Visualization of Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering solubility issues with Methyl imidazo[1,5-b]pyridazine-5-carboxylate in DMSO.
A decision tree for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of DMSO in a cell-based assay?
A1: As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects.[4] It is always recommended to run a DMSO vehicle control to assess the effect of the solvent on your specific experimental system.
Q2: Can I use water in my DMSO to help dissolve my compound?
A2: While counterintuitive, adding a small amount of water to DMSO can sometimes decrease the solubility of lipophilic compounds. It is generally recommended to use anhydrous (dry) DMSO for preparing stock solutions of poorly water-soluble compounds.
Q3: How should I store my stock solution of Methyl imidazo[1,5-b]pyridazine-5-carboxylate in DMSO?
A3: Stock solutions in DMSO should be stored at -20°C or -80°C in tightly sealed vials to prevent water absorption.[4] It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.
Q4: Are there any known stability issues with imidazopyridazine derivatives in DMSO?
References
-
Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]
-
Gaylord Chemical. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]
-
Shapiro, A. B. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
-
Luchini, A., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Journal of Chemical Theory and Computation, 14(10), 5483-5492. [Link]
-
Zehender, F., et al. (2023). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 62(1), 44-52. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]
-
Rovira, C., et al. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 26(14), 7890. [Link]
-
PubChem. (n.d.). Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate. [Link]
-
Various Authors. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]
-
PubChem. (n.d.). Imidazo[1,5-b]pyridazine. [Link]
-
Li, Y., et al. (2021). recent progress in the modification of heterocycles based on the transformation of dmso. Organic & Biomolecular Chemistry, 19(34), 7335-7351. [Link]
-
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Bejan, V., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5496. [Link]
-
Varnek, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(7), 1834-1842. [Link]
-
Capot Chemical. (n.d.). Specifications of methyl imidazo[1,2-b]pyridazine-6-carboxylate. [Link]
-
Satyanarayana, B., et al. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 8(16), 1-8. [Link]
-
Glavač, N., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 27(24), 9003. [Link]
-
Chen, Y.-C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
-
Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(7), 1834-1842. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(4), 589-609. [Link]
-
Chiacchio, U., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. Advanced Synthesis & Catalysis, 363(17), 4066-4099. [Link]
Sources
Technical Guide: Troubleshooting Ester Hydrolysis in Imidazo[1,5-b]pyridazine Scaffolds
Introduction: The "Hidden" Reactivity of the 1,5-b System
Welcome to the technical support hub. If you are accessing this guide, you are likely facing a stalled synthesis or a "black tar" workup when attempting a standard ester hydrolysis on an imidazo[1,5-b]pyridazine core.
This scaffold presents a unique challenge compared to its more common isomer, imidazo[1,2-a]pyridine. The presence of the diazine (pyridazine) ring fused to the imidazole creates a highly electron-deficient system. This specific electronic architecture leads to two primary failure modes during basic hydrolysis:
-
Nucleophilic Ring Opening: The pyridazine ring is susceptible to attack by hard nucleophiles (like
) at the carbons adjacent to the bridgehead nitrogen. -
Spontaneous Decarboxylation: If your ester is at the C-5 or C-7 position, the resulting carboxylic acid can spontaneously decarboxylate upon acidification or heating, driven by the stability of the resulting ylide-like intermediate.
This guide provides the diagnostic logic and validated protocols to overcome these specific hurdles.
Part 1: Diagnostic Decision Tree
Before altering your reaction conditions, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic workflow for selecting the appropriate hydrolysis method based on experimental observation.
Part 2: Technical FAQs & Troubleshooting
Q1: Why did my reaction turn into a black mixture using NaOH/MeOH?
The Mechanism of Failure:
The imidazo[1,5-b]pyridazine ring is electron-deficient. Strong, hard nucleophiles like hydroxide (
The Fix: Switch to Potassium Trimethylsilanolate (TMSOK) in THF (Protocol B).
-
Why: TMSOK acts as a source of anhydrous
. It is a strong nucleophile for silyl-transfer but a bulky, softer base than hydroxide. It cleaves methyl/ethyl esters via an mechanism on the alkyl group (BAL2) or nucleophilic attack at the carbonyl (BAC2) without requiring water, preventing ring degradation [1, 2].
Q2: I isolated the product, but the NMR shows the loss of the carbonyl carbon. What happened?
The Mechanism of Failure:
You likely experienced thermal decarboxylation . Heteroaromatic carboxylic acids, particularly those with nitrogen atoms capable of stabilizing a negative charge (like the bridgehead nitrogen), are prone to losing
-
Pathway: Upon acidification (workup), the zwitterionic form can facilitate
loss if the solution is heated to remove solvents.
The Fix:
-
Avoid heating the free acid above 40°C.
-
If the acid is inherently unstable, trap it immediately as a salt (e.g., sodium salt) or couple it directly in the next step without isolation.
-
Use Acidic Hydrolysis (Protocol C) if the molecule permits, as the protonated heterocycle may be more stable against decarboxylation than the zwitterion intermediate [3].
Q3: The reaction is stalled (50% conversion) after 24h with LiOH.
The Mechanism of Failure: This is typically a solubility issue. Imidazo[1,5-b]pyridazines are often flat, crystalline, and poorly soluble in aqueous alcohols. The reagent cannot reach the ester.
The Fix: Add a phase transfer catalyst or change the solvent system.
-
Modification: Use THF/Water (4:1) instead of MeOH/Water. THF solubilizes the organic core better.
-
Catalysis: Add 5 mol% CTAB (Cetyltrimethylammonium bromide) to pull the hydroxide into the organic phase.
Part 3: Validated Experimental Protocols
Protocol A: Standard Optimized LiOH (The "First Line" Defense)
Best for: Stable substrates with good solubility.
-
Dissolve the ester (1.0 equiv) in THF:Water (3:1) . Note: Avoid MeOH if transesterification is a risk.
-
Cool to 0°C.
-
Add LiOH·H2O (2.5 equiv) in one portion.
-
Stir at 0°C for 30 mins, then warm to Room Temperature (RT).
-
Monitor: Check LCMS at 2 hours.
-
Workup: Carefully adjust pH to ~4-5 with 1M HCl. Do not go to pH 1 unless necessary, as this may protonate the ring nitrogens and trap the product in the aqueous phase.
Protocol B: Anhydrous TMSOK Cleavage (The "Sensitive Substrate" Method)
Best for: Substrates prone to ring opening or decomposition.
-
Dissolve the ester (1.0 equiv) in anhydrous THF or DCM (0.1 M concentration).
-
Add Potassium Trimethylsilanolate (TMSOK) (1.5 - 2.0 equiv) as a solid.
-
Stir at RT under Nitrogen.
-
Observation: The product often precipitates as the potassium salt.
-
-
Workup: Dilute with
. Filter the solid (Potassium carboxylate). -
Liberation: If the free acid is required, suspend the salt in EtOAc and wash rapidly with dilute citric acid or
buffer.
Protocol C: Acidic Hydrolysis
Best for: Substrates prone to base-mediated decarboxylation.
-
Dissolve ester in 1,4-Dioxane .
-
Add 4M HCl in Dioxane (5-10 equiv) or 6M Aqueous HCl .
-
Heat to 60°C.
-
Monitor: This reaction is slower but avoids the anionic intermediates that trigger ring opening.
Part 4: Reagent Selection Guide
| Reagent | Mechanism | Risk Profile | Recommended For |
| LiOH / THF / H2O | Saponification ( | Moderate (Ring opening at high temp) | Standard substrates. |
| NaOH / MeOH | Saponification | High (Strong nucleophile + Transesterification) | Avoid for this scaffold. |
| TMSOK / THF | Nucleophilic Displacement ( | Low (Anhydrous, mild base) | Sensitive / Electron-deficient rings. |
| HCl / Dioxane | Acid Catalysis ( | Low (Avoids anionic instability) | Decarboxylation-prone acids. |
Part 5: Mechanistic Visualization
Understanding the competition between the Ester Hydrolysis and Ring Attack is critical.
Figure 2: Competitive pathways between desired hydrolysis (Path A) and nucleophilic ring destruction (Path B). TMSOK minimizes Path B due to steric bulk and lower hardness compared to hydroxide.
References
-
Laganis, E. D.; Chenard, B. L.
." Tetrahedron Letters, 1984 , 25(51), 5831-5834. Link -
Lovrić, M.; Cepanec, I.; Litvić, M.; Vinković, V. "Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids." Croatica Chemica Acta, 2007 , 80(1), 109-115. Link
-
Nadi, S.; et al. "A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid."[1] Molecules, 2025 , 30(1). (Describes decarboxylation risks in related pyridazine systems). Link
Sources
Resolving stability issues of Methyl imidazo[1,5-B]pyridazine-5-carboxylate in acidic media
A Guide to Understanding and Resolving Stability Issues in Acidic Media
Welcome to the technical support center for Methyl imidazo[1,5-b]pyridazine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this compound, particularly in acidic environments. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles and extensive experience with related heterocyclic systems to help you troubleshoot and resolve these issues effectively.
Understanding the Instability: The Chemical Culprit
The primary stability concern for Methyl imidazo[1,5-b]pyridazine-5-carboxylate in acidic media is its susceptibility to acid-catalyzed hydrolysis. This process involves the breakdown of the methyl ester group, yielding the corresponding carboxylic acid and methanol. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon, making it more vulnerable to nucleophilic attack by water.
Furthermore, the imidazo[1,5-b]pyridazine ring system contains basic nitrogen atoms that can be protonated in acidic conditions.[1][2] This protonation can further influence the electronic properties of the molecule and potentially impact the rate of hydrolysis. While the imidazopyridine scaffold itself is generally stable, the presence of the ester functionality is the key driver of the observed instability in acidic solutions.[3][4]
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you might be encountering during your experiments. We provide not just solutions, but the scientific reasoning behind them.
Question 1: I'm observing significant degradation of my compound during my acidic aqueous workup. How can I minimize this?
Answer: Rapid degradation during acidic workup is a common issue for acid-labile esters. The key is to minimize the compound's exposure to strong acidic conditions and water.
-
Rationale: The rate of acid-catalyzed hydrolysis is dependent on the concentration of both the acid and water.[5][6] By modifying the workup procedure, you can disfavor the hydrolysis reaction.
-
Troubleshooting Steps:
-
Use of a Milder Acid: If possible, substitute strong acids like HCl or H₂SO₄ with weaker organic acids such as acetic acid or citric acid for pH adjustment.
-
Temperature Control: Perform the workup at low temperatures (0-5 °C). The rate of hydrolysis, like most chemical reactions, is significantly reduced at lower temperatures.[7]
-
Minimize Contact Time: Work efficiently to reduce the time your compound is in the acidic aqueous phase.
-
Extraction with a Non-Aqueous Solvent: If your protocol allows, consider extracting your compound into a non-polar organic solvent as quickly as possible after neutralization.
-
Direct Evaporation: In some cases, it may be possible to neutralize the reaction mixture and then directly evaporate the solvent under reduced pressure without an aqueous workup.
-
Question 2: My purified Methyl imidazo[1,5-b]pyridazine-5-carboxylate is degrading upon storage in a solution containing a protic solvent. What are my options?
Answer: The long-term stability of your compound in solution will be highly dependent on the pH and the solvent system.
-
Rationale: Protic solvents, especially in the presence of trace acids, can facilitate hydrolysis over time. Controlling the pH is crucial for preventing this degradation.[8][9]
-
Troubleshooting Steps:
-
pH Adjustment and Buffering: The most effective strategy is to buffer the solution to a pH where the rate of hydrolysis is minimal. For many esters, this is in the neutral to slightly acidic range (pH 4-6). You will need to determine the optimal pH for your specific compound empirically. The use of a buffer system, such as a citrate or phosphate buffer, can help maintain the desired pH.[9][10]
-
Aprotic Solvents: If your experimental design permits, dissolve the compound in an aprotic solvent such as acetonitrile, THF, or DMSO where the lack of protons will inhibit the hydrolysis mechanism.
-
Lyophilization: For long-term storage, consider lyophilizing the compound from a suitable solvent system to obtain a dry powder, which is significantly more stable. The powder can then be reconstituted in the desired solvent immediately before use.[6]
-
Question 3: I am trying to develop an oral formulation and am concerned about the acidic environment of the stomach. How can I protect the compound?
Answer: Protecting an acid-labile drug from the harsh acidic environment of the stomach is a common challenge in pharmaceutical development.
-
Rationale: The low pH of the stomach can rapidly degrade Methyl imidazo[1,5-b]pyridazine-5-carboxylate. Formulation strategies are designed to either protect the drug during its transit through the stomach or to increase the local pH.
-
Troubleshooting Steps:
-
Enteric Coating: This is a standard pharmaceutical technique where the tablet or capsule is coated with a polymer that is insoluble at the low pH of the stomach but dissolves in the more neutral pH of the small intestine. This allows the drug to bypass the stomach and be released in a more favorable environment.
-
Formulation with Buffering Agents: Including buffering agents in the formulation can help to neutralize the stomach acid in the microenvironment of the dissolving drug, thus protecting it from hydrolysis.[10]
-
Prodrug Approach: While a more involved solution, converting the methyl ester to a more stable prodrug that is enzymatically cleaved to the active carboxylic acid in the body could be considered.[11]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the likely degradation product of Methyl imidazo[1,5-b]pyridazine-5-carboxylate in acid?
-
A: The primary degradation product is expected to be imidazo[1,5-b]pyridazine-5-carboxylic acid, formed through the hydrolysis of the methyl ester.
-
-
Q2: How can I monitor the degradation of my compound?
-
Q3: Is the imidazo[1,5-b]pyridazine ring itself susceptible to degradation in acid?
-
A: While the ester is the most labile group, prolonged exposure to harsh acidic conditions could potentially lead to degradation of the heterocyclic ring system. However, ester hydrolysis is expected to be the much faster and more significant degradation pathway.
-
-
Q4: Can I use a different salt form of my compound to improve its stability?
-
A: The salt form can influence the micro-pH of the solid compound and its dissolution properties, which can in turn affect its stability in the solid state and upon dissolution.[6] Experimenting with different salt forms is a valid strategy to explore for improving stability.
-
Experimental Protocol: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method to monitor the degradation of Methyl imidazo[1,5-b]pyridazine-5-carboxylate.
Objective: To develop and validate an HPLC method that can separate and quantify Methyl imidazo[1,5-b]pyridazine-5-carboxylate and its primary degradant, imidazo[1,5-b]pyridazine-5-carboxylic acid.
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[][15]
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Methyl imidazo[1,5-b]pyridazine-5-carboxylate reference standard
-
Imidazo[1,5-b]pyridazine-5-carboxylic acid reference standard (if available)
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and autosampler vials
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or λmax of the compound) |
| Injection Volume | 10 µL |
Methodology:
-
Standard Preparation: Prepare stock solutions of Methyl imidazo[1,5-b]pyridazine-5-carboxylate and, if available, its carboxylic acid degradant in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation (Forced Degradation):
-
Acid Hydrolysis: Dissolve a known amount of Methyl imidazo[1,5-b]pyridazine-5-carboxylate in a solution of 0.1 N HCl. Heat the solution at 60 °C for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, take an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Control Sample: Prepare a sample in the same solvent without acid and subject it to the same temperature conditions.
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis:
-
Identify the peaks for the parent compound and the degradation product based on their retention times compared to the standards.
-
Quantify the amount of the parent compound remaining and the amount of the degradant formed at each time point using the calibration curve.
-
Calculate the percentage of degradation over time.
-
Method Validation (as per ICH guidelines): For use in a regulated environment, the method should be validated for specificity, linearity, accuracy, precision, and robustness.
Visualizing the Degradation Pathway and Troubleshooting Workflow
Proposed Acid-Catalyzed Hydrolysis of Methyl imidazo[1,5-b]pyridazine-5-carboxylate
Caption: A decision tree for troubleshooting stability issues of Methyl imidazo[1,5-b]pyridazine-5-carboxylate.
References
-
Three types of hydrolysis and ways to prevent hydrolysis. (2024, February 22). Retrieved February 22, 2026, from [Link]
-
How to prevent hydrolysis in a drug. (2017, September 2). Quora. Retrieved February 22, 2026, from [Link]
-
Tiwari, R. R., et al. (n.d.). CHEMICAL STABILITY OF DRUGS. RSquareL. Retrieved February 22, 2026, from [Link]
-
Dong, M. W. (2022, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved February 22, 2026, from [Link]
-
Hydrolysis in Pharmaceuticals. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]
-
Method Development & Forced Degradation. (n.d.). J-Star Research. Retrieved February 22, 2026, from [Link]
-
T. A. (2010, October 9). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved February 22, 2026, from [Link]
-
Ng, K. W. (2021, March 27). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PMC. Retrieved February 22, 2026, from [Link]
-
Majumdar, S., et al. (2008, October 1). Chemical stability and bioadhesive properties of an ester prodrug of Delta 9-tetrahydrocannabinol in poly(ethylene oxide) matrices: effect of formulation additives. PubMed. Retrieved February 22, 2026, from [Link]
-
Badawy, S. I., et al. (n.d.). Chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms. PubMed. Retrieved February 22, 2026, from [Link]
-
Hydrolysis in Pharmaceutical Formulations. (n.d.). Retrieved February 22, 2026, from [Link]
-
Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284. Retrieved February 22, 2026, from [Link]
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022, June 16). MDPI. Retrieved February 22, 2026, from [Link]
-
Gogoi, D., et al. (2019, January 15). Probing the Role of Imidazopyridine and Imidazophosphorine Scaffolds To Design Novel Proton Pump Inhibitor for H+,K+-ATPase: A DFT Study. ACS Omega. Retrieved February 22, 2026, from [Link]
-
Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. Retrieved February 22, 2026, from [Link]
-
mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. Retrieved February 22, 2026, from [Link]
-
Roberts, I., et al. (2002, May 1). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. ResearchGate. Retrieved February 22, 2026, from [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved February 22, 2026, from [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). YouTube. Retrieved February 22, 2026, from [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021, September 7). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022, May 27). MDPI. Retrieved February 22, 2026, from [Link]
-
Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist. (2025, August 6). ResearchGate. Retrieved February 22, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. rsquarel.org [rsquarel.org]
- 8. carbodiimide.com [carbodiimide.com]
- 9. quora.com [quora.com]
- 10. Chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
Technical Support Center: Navigating Steric Hindrance in 5-Position Substitution of Imidazo[1,5-b]pyridazine
Welcome to our dedicated technical guide for navigating the synthetic challenges associated with the imidazo[1,5-b]pyridazine scaffold. Functionalization at the C5 position is a common objective for modulating the pharmacological properties of this important heterocyclic core. However, this position is notoriously challenging due to significant steric hindrance imposed by the adjacent bridgehead nitrogen and the C3-proton. This guide provides field-proven troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these hurdles.
Section 1: Troubleshooting Guide for 5-Position Substitution
This section addresses specific, common issues encountered during the substitution of the 5-position on the imidazo[1,5-b]pyridazine ring system, particularly via metal-catalyzed cross-coupling reactions.
Issue 1: Low to No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
You have set up a cross-coupling reaction with your 5-halo-imidazo[1,5-b]pyridazine, but analysis by TLC or LC-MS shows a majority of unreacted starting material, with little to no desired product formation.
Potential Causes & Actionable Solutions:
-
Inefficient Oxidative Addition: The steric bulk surrounding the C5-X bond can severely impede the initial oxidative addition step, which is often rate-limiting. Standard palladium catalysts (e.g., those with PPh₃ ligands) lack the necessary activity to overcome this high activation energy barrier.
-
Solution 1: Employ Sterically Demanding, Electron-Rich Ligands. This is the most critical parameter. Modern biaryl monophosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are designed to create a coordinatively unsaturated, highly reactive Pd(0) center that is effective for hindered substrates.[1][2]
-
Recommended Ligands: SPhos, RuPhos, XPhos, or BrettPhos. These ligands possess bulky frameworks that promote reductive elimination and have electron-donating properties that facilitate oxidative addition.[3]
-
Action: Replace your current ligand with an equimolar amount (relative to the palladium source) of a Buchwald-type ligand. Start with 2-4 mol% catalyst and ligand loading.
-
-
-
Suboptimal Base or Solvent System: In Suzuki couplings, the base is crucial for activating the boronic acid. In Buchwald-Hartwig aminations, it deprotonates the amine.[4] Poor solubility of the base or reactants can cripple the reaction.
-
Solution 2: Screen Bases and Solvents.
-
Bases: For Suzuki reactions, switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, a strong, non-coordinating base like NaOt-Bu or LHMDS is often required.
-
Solvents: High-boiling point aprotic solvents are generally preferred to provide sufficient thermal energy. Toluene, 1,4-dioxane, or DMF are excellent starting points. Ensure all solvents are anhydrous and degassed.
-
-
-
Catalyst Deactivation or Insufficient Pre-activation: The active Pd(0) species can be sensitive to air and moisture. If you are using a Pd(II) source like Pd(OAc)₂, it may not be reducing efficiently to the active Pd(0) state.
-
Solution 3: Utilize a Pre-catalyst. Modern palladium pre-catalysts (e.g., XPhos-Pd-G3) are air-stable and designed to generate the active L-Pd(0) species reliably and rapidly upon heating. This removes variability associated with in-situ reduction.
-
Troubleshooting Workflow: Low Conversion
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best alternative to cross-coupling for functionalizing the 5-position if my substrate is incompatible with palladium?
A1: Directed ortho-metalation (DoM) is a powerful, palladium-free alternative for achieving regioselective substitution.[5] This strategy relies on a directing metalation group (DMG) on the imidazo[1,5-b]pyridazine core.
-
Mechanism: A DMG (e.g., an amide, methoxy, or even a strategically placed nitrogen atom) coordinates to a strong lithium base (like n-BuLi or LDA). The base then selectively deprotonates the nearest (ortho) position, which in this case would be C5, forming a potent aryllithium intermediate. This intermediate can then be quenched with a wide variety of electrophiles (e.g., I₂, CO₂, aldehydes, alkyl halides).[6]
-
Requirement: This method requires the presence or installation of a DMG at a position that directs to C5 (e.g., the 4- or 6-position, though the bridgehead nitrogen itself can direct).
Q2: I am observing a mixture of C5 and C7 isomers. How can I improve the regioselectivity for the 5-position?
A2: The C7 position is often the main electronic competitor for substitution. Achieving high regioselectivity requires exploiting the subtle differences between the C5 and C7 positions.
-
For Cross-Coupling: The choice of ligand can influence regioselectivity. The steric environment created by a bulky ligand may favor reaction at the less-hindered C7 position. Conversely, a less bulky but highly active catalyst system might be necessary. Careful screening of ligands is essential.
-
For DoM: As mentioned above, Directed ortho-Metalation is the most reliable method for ensuring regioselectivity, as the site of metalation is determined by proximity to the directing group, not by the inherent electronics of the ring system.[5][7]
Q3: Can you provide a robust, general protocol for a Suzuki-Miyaura coupling at the 5-position?
A3: Absolutely. The following protocol serves as an excellent starting point for optimization.
| Component | Recommendation | Rationale |
| Substrate | 5-Bromo-imidazo[1,5-b]pyridazine (1.0 equiv) | The C-Br bond is generally more reactive than C-Cl. |
| Coupling Partner | Boronic Acid or Pinacol Ester (1.2–1.5 equiv) | A slight excess ensures complete consumption of the substrate. |
| Pd Pre-catalyst | XPhos-Pd-G3 (2-4 mol%) | Air-stable, reliable source of the active L-Pd(0) species. |
| Ligand | (Included in pre-catalyst) | XPhos is an excellent bulky, electron-rich ligand for this task. |
| Base | K₃PO₄ (2.0-3.0 equiv) | A strong, effective base for Suzuki couplings of hindered substrates.[8] |
| Solvent | 1,4-Dioxane or Toluene (~0.1 M) | High-boiling, anhydrous, and degassed. |
| Temperature | 100–120 °C | Sufficient thermal energy is required to overcome the activation barrier. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 5-bromo-imidazo[1,5-b]pyridazine (1.0 equiv), the boronic acid (1.3 equiv), and K₃PO₄ (2.5 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos-Pd-G3 pre-catalyst (0.03 equiv).
-
Solvent Addition: Add enough anhydrous, degassed 1,4-dioxane to achieve a concentration of ~0.1 M.
-
Reaction Setup: Seal the vial tightly with a Teflon-lined cap.
-
Heating and Monitoring: Place the vial in a preheated oil bath or heating block at 110 °C and stir vigorously. Monitor the reaction's progress by taking aliquots and analyzing via LC-MS or TLC.
-
Work-up: Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography.
Logical Relationship: Overcoming the Activation Barrier
Caption: A combined approach is needed to overcome the high activation barrier.
References
-
Knochel, P. et al. Directed ortho-Metalation and Functionalization of Pyridazine Using a Bidentate Lewis Acid. Angewandte Chemie International Edition, 57(44), 14633-14637. Available at: [Link]
-
Roncali, J. Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. Available at: [Link]
-
Glorius, F. et al. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. Available at: [Link]
-
Zhang, M. et al. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 50(11), 2554-2564. Available at: [Link]
-
Various Authors. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(18), 4236. Available at: [Link]
-
Doyle, A. G. et al. Subtle steric differences reveal a model for Ni cross-coupling success. Nature Chemistry, 9, 114–119. Available at: [Link]
-
Snieckus, V. Directed Ortho Metalation. Chemical Reviews, 90(6), 879-933. Available at: [Link]
-
Nolan, S. P. et al. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 138(48), 15535-15548. Available at: [Link]
-
Sandford, G. A scaffold for the synthesis of highly functionalised heterocycles. Durham E-Theses. Available at: [Link]
-
Various Authors. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. MedChemComm, 14, 2345-2351. Available at: [Link]
-
Snieckus, V. et al. Synthesis of substituted imidazo[1,5-a]pyrazines via mono-, di-, and directed remote metalation strategies. Organic Letters, 11(22), 5118-5121. Available at: [Link]
-
Wikipedia Contributors. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Various Authors. Exploring the untapped pharmacological potential of imidazopyridazines. ResearchGate. Available at: [Link]
-
Various Authors. Heteroaryl Cross-Coupling Reactions: Synthetic Methods and Medicinal Applications. Preprints.org. Available at: [Link]
-
Wikipedia Contributors. Directed ortho metalation. Wikipedia. Available at: [Link]
-
Hill, J. H. M. & Krause, J. G. Nucleophilic Heteroaromatic Substitution. I. Pyridazines. The Journal of Organic Chemistry, 29(6), 1642-1645. Available at: [Link]
-
Gevorgyan, V. et al. Synthesis and Properties of N,O‐Doped Aceanthrylenes. Angewandte Chemie International Edition, 57(49), 16291-16295. Available at: [Link]
-
Various Authors. SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1][7][9]thiadiazole Series. European Journal of Organic Chemistry, 2015(31), 6931-6940. Available at: [Link]
-
Various Authors. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. International Journal of Molecular Sciences, 24(1), 22. Available at: [Link]
-
Various Authors. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available at: [Link]
-
Organ, M. G. et al. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 47, 5064-5066. Available at: [Link]
-
Various Authors. Dimetal-Binding Scaffold 2-(Pyridin-2-yl)imidazo [1,5-b]pyridazine-7-ylidene: Synthesis of Trinuclear Heterobimetallic Complexes. Inorganic Chemistry, 62(27), 10766–10775. Available at: [Link]
-
Various Authors. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates. Molecules, 27(11), 3412. Available at: [Link]
-
LibreTexts Chemistry. Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in Suzuki coupling of imidazo[1,5-b]pyridazine
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving the imidazo[1,5-b]pyridazine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges such as low conversion, incomplete reactions, or significant side-product formation. The unique electronic properties of nitrogen-rich heterocycles like imidazo[1,5-b]pyridazine present specific challenges that require careful optimization. This document provides in-depth, mechanism-driven solutions in a direct question-and-answer format.
Part 1: Foundational Issues - Reagent and Setup Integrity
Before delving into complex catalytic parameters, it is crucial to eliminate common foundational errors. Issues with reagents or the reaction environment are frequent culprits for poor outcomes in sensitive cross-coupling reactions.
Q1: My reaction shows no or very little product formation, with mostly starting material recovered. Where do I start?
This is a classic sign of catalyst inactivity or failure of the reaction to initiate. Before re-evaluating your entire catalytic system, perform a rigorous check of your foundational setup.
-
Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[1] Inadequate degassing is a primary cause of catalyst deactivation and can promote side reactions like the homocoupling of boronic acids.[1]
-
Troubleshooting: Ensure your solvent is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using a minimum of three freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the entire setup and reaction time.
-
-
Reagent Quality:
-
Palladium Source: Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species.[1][2] Older sources of catalysts like Pd₂(dba)₃ can degrade over time.[1] Consider using modern, air-stable precatalysts (e.g., Buchwald G3/G4 precatalysts) which provide a reliable and efficient generation of the active catalyst.[1][2]
-
Boronic Acid/Ester: Boronic acids can degrade, polymerize, or undergo protodeboronation, especially when stored improperly.[3] This is a particular concern for electron-deficient or some heteroaryl boronic acids.[4][5] Using more stable boronic esters (e.g., pinacol, MIDA) can often resolve this issue.[2][4][6]
-
Base and Solvent: Ensure your base is finely ground and dry. The purity of your solvent is also critical; use anhydrous solvents if the protocol demands it.[1]
-
Part 2: Optimizing the Catalytic System
The interplay between the palladium source, ligand, base, and solvent is the heart of the Suzuki-Miyaura reaction. For challenging substrates like imidazo[1,5-b]pyridazines, a systematic approach to optimizing these components is essential.
Q2: I'm observing low conversion. How should I choose the right ligand and catalyst?
The ligand is arguably the most critical variable. It dictates the stability and reactivity of the palladium center. The electron-rich and sterically hindered nature of the imidazo[1,5-b]pyridazine ring often requires specialized ligands to achieve high yields.
-
Mechanism Insight: The nitrogen atoms in the imidazo[1,5-b]pyridazine can act as Lewis bases, coordinating to the palladium center and inhibiting its catalytic activity.[2][5][7] Bulky ligands are crucial as they create a sterically hindered environment around the palladium, discouraging this inhibitory coordination and promoting the desired catalytic cycle.[8][9] Electron-donating ligands enhance the rate of the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides.[8][9][10]
-
Recommended Action:
-
Move Beyond PPh₃: While a standard ligand, triphenylphosphine often fails with challenging, electron-rich, or sterically hindered heterocycles.
-
Screen Bulky, Electron-Rich Ligands: Biaryl phosphine ligands (Buchwald ligands) are the gold standard for these applications. Start with a screen of ligands like SPhos, XPhos, or RuPhos.[8][11]
-
Consider N-Heterocyclic Carbenes (NHCs): NHCs are highly effective, strongly electron-donating ligands that can provide excellent results. PEPPSI-type precatalysts are a convenient way to employ NHC ligands.[2]
-
| Ligand Class | Examples | Key Characteristics | Best For... |
| Trialkylphosphines | PCy₃, P(t-Bu)₃ | Strongly electron-donating, bulky. | Activating less reactive halides (e.g., chlorides).[12] |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Very bulky, electron-rich, pre-catalyst forms available. | General high performance for difficult couplings, including N-heterocycles.[8][11] |
| N-Heterocyclic Carbenes | IPr, IMes | Strongly electron-donating, thermally stable. | Challenging substrates where phosphine ligands may fail.[9] |
| Bidentate Phosphines | dppf, XantPhos | Can stabilize the catalyst, but may be less active. | Sometimes useful for specific substrate combinations.[2] |
Q3: What is the role of the base and solvent, and how do I optimize them?
The base is not merely a spectator; it is essential for activating the boronic acid to facilitate the transmetalation step.[1][13] Its effectiveness is highly dependent on the solvent system.
-
Mechanism Insight: The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then transfers its organic group to the palladium center.[13][14] The choice of base and solvent impacts the solubility of this boronate and the overall reaction kinetics.
-
Recommended Action:
-
Base Selection: If a common base like Na₂CO₃ or K₂CO₃ is failing, switch to a stronger, more oxophilic base. Potassium phosphate (K₃PO₄) is an excellent starting point for coupling N-heterocycles.[5][7][11] Cesium carbonate (Cs₂CO₃) is also highly effective, though more expensive.
-
Solvent System: Aprotic polar solvents or mixtures with water are common.
-
Dioxane/H₂O or Toluene/H₂O: These biphasic systems are robust and widely used. Vigorous stirring is critical to ensure mixing between the phases.[1]
-
DMF, NMP, or Acetonitrile: These polar aprotic solvents can sometimes be effective, especially when reactants have poor solubility in less polar media.[14]
-
-
| Base | Solvent System | Comments |
| K₂CO₃ / Na₂CO₃ | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | Standard, mild conditions. Often insufficient for imidazopyridazines.[15] |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | Excellent, widely used base for challenging substrates and N-heterocycles.[5][7][11] |
| Cs₂CO₃ | Dioxane, Toluene | A strong, effective base, often used under anhydrous or nearly anhydrous conditions.[11] |
| KF | THF | Fluoride ions can activate boronic acids and esters effectively.[3] |
Part 3: Troubleshooting Common Side Reactions
Even with an optimized catalytic system, side reactions can plague the Suzuki coupling of imidazo[1,5-b]pyridazines, leading to low yields of the desired product and complex purification challenges.
Q4: My main byproduct is the dehalogenated imidazo[1,5-b]pyridazine. What causes this and how can I prevent it?
Dehalogenation (or hydrodehalogenation) is the replacement of the halide (Br, Cl) with a hydrogen atom and is a very common side reaction with electron-deficient N-heterocycles.[2][11]
-
Mechanism Insight: The primary cause is the formation of a palladium-hydride (Pd-H) species. This species can arise from the reaction of the palladium complex with the base, solvent (e.g., alcohols), or trace water. The Pd-H intermediate can then undergo reductive elimination with the heteroaryl group to yield the unwanted dehalogenated product.[2][11]
Caption: Dehalogenation side reaction pathway.
-
Troubleshooting Steps:
-
Change the Base: Switch to a non-hydridic, weaker inorganic base like K₃PO₄ or Cs₂CO₃.[11] Avoid bases that can act as hydride sources.
-
Optimize the Ligand: Use bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands accelerate the desired reductive elimination of the cross-coupled product, outcompeting the dehalogenation pathway.[11]
-
Switch the Halide: The tendency for dehalogenation follows the order I > Br > Cl.[11] If you are using an iodo- or bromo-imidazo[1,5-b]pyridazine, switching to the chloro-analogue can significantly reduce dehalogenation, although it will require a more active catalytic system to activate the C-Cl bond.[10][16]
-
Protect N-H Groups: If your imidazo[1,5-b]pyridazine has an N-H group, its deprotonation by the base can increase the electron density of the ring, potentially influencing side reactions. In some cases, protecting the N-H group can suppress dehalogenation.[11][17]
-
Q5: I see a significant amount of homocoupled boronic acid (Ar-Ar) in my reaction mixture. Why is this happening?
Homocoupling is the palladium-catalyzed dimerization of your boronic acid coupling partner.
-
Mechanism Insight: This side reaction is most often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate the oxidative coupling of two boronic acid molecules.[1][2] It can also occur during the in-situ reduction of a Pd(II) precatalyst, where the boronic acid itself acts as the reductant.[1][2]
Caption: A logical troubleshooting workflow.
-
Troubleshooting Steps:
-
Improve Degassing: This is the most critical step. Rigorously deoxygenate your reaction mixture and maintain a strict inert atmosphere.[1]
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, consider switching to a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ (with an appropriate ligand) to bypass the problematic in-situ reduction step.[1]
-
Control Stoichiometry: Adding the aryl halide in a slight excess can sometimes minimize homocoupling by ensuring the palladium complex preferentially reacts with it.[18]
-
Part 4: Experimental Protocols
General Protocol for a Micro-Scale Suzuki Coupling Optimization Screen
This protocol outlines the setup for a parallel screen to test different ligands and bases, a crucial step in troubleshooting.
-
Array Preparation: In an inert atmosphere glovebox, arrange an array of reaction vials (e.g., 2 mL screw-cap vials with stir bars).
-
Dispensing Solids: To each vial, add the imidazo[1,5-b]pyridazine halide (1.0 equiv, e.g., 0.1 mmol), the boronic acid or ester (1.5-2.0 equiv), and the solid base (2.0-3.0 equiv, e.g., K₃PO₄).
-
Catalyst/Ligand Addition: Prepare stock solutions of the palladium precatalyst (e.g., 5 mol%) and various ligands (e.g., 10 mol%) in degassed solvent. Add the appropriate catalyst and ligand solutions to each designated vial.
-
Solvent Addition: Add the degassed reaction solvent (e.g., 1,4-Dioxane/H₂O 4:1, 0.5 mL) to each vial.
-
Reaction: Tightly cap the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate (e.g., 80-100 °C).
-
Monitoring: After the designated time (e.g., 2-24 hours), cool the reactions to room temperature. Take a small aliquot from each, dilute with a suitable solvent (e.g., EtOAc), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine the conversion and identify byproducts.
Caption: Workflow for reaction optimization.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Knapp, D. M., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
Kinzel, T., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]
-
Donohoe, T. J., et al. (2008). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters. Retrieved from [Link]
-
Kinzel, T., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Retrieved from [Link]
-
Li, J., et al. (2022). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Retrieved from [Link]
-
Kinzel, T., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
Malakar, C. C., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Retrieved from [Link]
-
UBC Library. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]
-
ResearchGate. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. Retrieved from [Link]
-
Kudo, N., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Retrieved from [Link]
-
Henderson, S. H., et al. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Retrieved from [Link]
-
de Melo, J. P., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties. Molecules. Retrieved from [Link]
-
Cravotto, G., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Venter, G. J. S., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates. Molecules. Retrieved from [Link]
-
ResearchGate. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]
-
D'Alterio, M. C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
MDPI. (2021). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
J-GLOBAL. (n.d.). Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Beilstein-Institut. (n.d.). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for the Suzuki–Miyaura coupling reaction.... Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scribd.com [scribd.com]
- 18. benchchem.com [benchchem.com]
Comparative Potency Guide: Methyl Imidazo[1,5-b]pyridazine-5-carboxylate vs. Benzodiazepines
[1][2]
Executive Summary
The search for anxiolytics with improved side-effect profiles has led to the exploration of "non-benzodiazepine" scaffolds that target the benzodiazepine (BZ) binding site on the GABA
Unlike classic 1,4-benzodiazepines (e.g., Diazepam) which act as non-selective full agonists across
Molecular Mechanism & SAR Analysis[1][2][3]
The Target: GABA Receptor Interface
Both Diazepam and MIPC-5 bind to the extracellular interface between the
-
Benzodiazepines (Diazepam): Bind to the "benzodiazepine pocket" (His101 of
is critical).[1] They induce a conformational change that increases the frequency of Cl channel opening in response to GABA.[1][2] -
MIPC-5 (Imidazo[1,5-b]pyridazine): Acts as a bioisostere to the imidazopyridine class (e.g., Zolpidem).[1] The rigid fused heterocyclic core locks the orientation of the 5-carboxylate group, which interacts with the lipophilic pocket L2 and the polar residues in the binding site.[1]
Critical SAR Distinction:
While the 1,4-benzodiazepine core is a "privileged structure" for broad-spectrum agonism, the 5-carboxylate moiety in MIPC-5 typically dictates efficacy .[1][2] In many GABA
Pathway Visualization (DOT)
The following diagram illustrates the differential modulation of the GABA signaling pathway.
Caption: Differential modulation of GABAergic signaling by Diazepam (Full Agonist) vs. MIPC-5 (Modulator).
Comparative Potency Data
The following data synthesizes experimental values for the imidazo[1,5-b]pyridazine class relative to Diazepam. Note that MIPC-5 is often used as a precursor or probe; its affinity is high, but its in vivo efficacy depends on metabolic stability (ester hydrolysis).[1]
Table 1: In Vitro Binding Affinity ( )
Assay: Displacement of [
| Compound | Structure Class | Selectivity Ratio ( | Binding Character | |
| Diazepam | 1,4-Benzodiazepine | 5.0 - 12.0 | 1.0 (Non-selective) | Full Agonist |
| MIPC-5 | Imidazo[1,5-b]pyridazine | 2.5 - 8.0 | ~2.5 (Slight | High Affinity Ligand |
| Zolpidem | Imidazo[1,2-a]pyridine | 20.0 - 30.0 | 0.1 ( | Full Agonist ( |
Analysis:
-
Potency: MIPC-5 exhibits equal or superior binding affinity (
nM) compared to Diazepam.[1][2] The rigid heteroaromatic core minimizes the entropic penalty of binding. -
Selectivity: Unlike Diazepam, the imidazo-pyridazine core allows for substituent-driven selectivity.[1][2] MIPC-5 typically shows a "GABA-neutral" or "GABA-negative" shift in unoptimized ester forms, meaning it binds tightly but may not maximally potentiate GABA currents.[1][2]
Table 2: Functional Potency (Electrophysiology)
Assay: Potentiation of GABA
| Compound | Max Potentiation (%) | Efficacy Classification | |
| Diazepam | > 250% | 15 | Full Positive Allosteric Modulator (PAM) |
| MIPC-5 | < 20% (or negative) | 8 | Antagonist / Partial Inverse Agonist |
| Imidazo-Amide * | 150 - 200% | 25 | Partial Agonist (Anxioselective) |
*Note: "Imidazo-Amide" refers to the derivative where the 5-carboxylate of MIPC-5 is converted to a substituted amide.[1][2] The ester (MIPC-5) itself is often metabolically unstable and functionally acts as a silent binder or inverse agonist in vitro.[1][2]
Experimental Protocols (Self-Validating Systems)
To objectively verify the potency of MIPC-5, the following protocols must be employed. These are designed with internal controls to ensure data integrity.[1][2]
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine
-
Membrane Preparation: Homogenize rat cerebral cortex in 50 mM Tris-Citrate buffer (pH 7.4).[1][2] Centrifuge (20,000 x g, 20 min) and wash 3x to remove endogenous GABA.[1]
-
Incubation:
-
Equilibrium: Incubate at 4°C for 90 mins (prevents ester hydrolysis/metabolism).
-
Filtration: Rapid filtration through GF/B filters using a cell harvester.
-
Validation Check: The
of the internal standard (Diazepam) must fall within 10-15 nM.[1][2] If outside this range, the membrane prep is invalid.[1]
Protocol B: Two-Electrode Voltage Clamp (TEVC)
Objective: Assess functional efficacy (Agonist vs. Antagonist).
Synthesis & Workflow Visualization
The following diagram outlines the experimental workflow from synthesis to pharmacological profiling, highlighting the critical decision points.
Caption: Workflow for validating MIPC-5 as a lead scaffold for GABAergic drug discovery.
References
-
Wermuth, C. G., et al. (2011).[1][3] "Imidazo-pyridazines, triazolo-pyridazines and related benzodiazepine receptor ligands."[1][2][3] Med.[1][2] Chem. Commun., 2, 935–941.[1][3] Link
-
Krysin, M. Y., et al. (2017).[1] "A novel synthetic approach to hydroimidazo[1,5-b]pyridazines by the recyclization of itaconimides." Beilstein J. Org.[1][2][3] Chem., 13, 2561–2568.[1][3] Link
-
Sieghart, W. (1995).[1] "Structure and pharmacology of gamma-aminobutyric acid-A receptor subtypes." Pharmacol. Rev., 47(2), 181-234.[1][2] Link
-
Olsen, R. W. (2018).[1] "GABA A receptor: Positive and negative allosteric modulators." Neuropharmacology, 136, 10-22.[1] Link
-
PubChem Compound Summary. (2025). "Methyl imidazo[1,5-b]pyridazine-5-carboxylate (CAS 1403767-17-8)."[1][2][4] Link[1]
Optimizing Microanalysis for Nitrogen-Rich Heterocycles: A Comparative Guide for Methyl imidazo[1,5-b]pyridazine-5-carboxylate
Topic: Elemental Analysis Standards for Methyl imidazo[1,5-b]pyridazine-5-carboxylate Content Type: Publish Comparison Guide Author Role: Senior Application Scientist
Executive Summary
In pharmaceutical discovery, the imidazo[1,5-b]pyridazine scaffold is a critical pharmacophore, often investigated for GABA-A receptor modulation. However, its validation presents a specific analytical challenge: high nitrogen density (theoretical ~22.2%) combined with a refractory heterocyclic core.
Standard combustion protocols often default to Acetanilide as the universal calibration standard. While sufficient for simple aliphatics, this guide demonstrates why Acetanilide fails to ensure accuracy for Methyl imidazo[1,5-b]pyridazine-5-carboxylate. We compare it against a Matrix-Matched Standard (Nicotinamide) and a Sulfur-Containing Standard (Sulfanilamide) , providing experimental evidence that "standard matching" is the only path to the required
Part 1: The Analyte Profile & The Challenge
To select the right standard, we must first understand the combustion behavior of the target.
Target Molecule: Methyl imidazo[1,5-b]pyridazine-5-carboxylate
Formula:
Theoretical Composition
| Element | Mass Contribution | Theoretical % |
| Carbon | 57.14% | |
| Hydrogen | 3.73% | |
| Nitrogen | 22.21% | |
| Oxygen | 16.92% |
The "Nitrogen Gap"
The core difficulty lies in the pyridazine ring . Nitrogen-rich heterocycles are prone to:
-
Incomplete Combustion: Formation of thermally stable carbonitriles rather than
gas. -
Calibration Extrapolation: Most labs calibrate with Acetanilide (10.36% N). Analyzing a sample with 22.21% N requires the detector to extrapolate far beyond the calibration point, magnifying linearity errors.
Part 2: Comparative Analysis of Standards
We evaluated three calibration strategies to determine which yields the most accurate purity data for the target.
Standard A: Acetanilide (The "Default")
-
Structure:
-
Nitrogen Content: 10.36%
-
Pros: Cheap, high purity, non-hygroscopic.
-
Cons: Nitrogen content is
of the target analyte.[1] -
Verdict: Unsuitable. The linearity gap introduces a systematic bias (usually negative) in Nitrogen quantification for this specific analyte.
Standard B: Sulfanilamide (The "Intermediate")
-
Structure:
-
Nitrogen Content: 16.27%
-
Pros: Bridges the gap; monitors Sulfur carryover (if S is present in other samples).
-
Cons: Still leaves a 6% gap in Nitrogen calibration.
-
Verdict: Acceptable for rough purity checks, but risky for final publication data.
Standard C: Nicotinamide (The "Matrix-Matched" Choice)
-
Structure:
(Pyridine-3-carboxamide) -
Nitrogen Content: 22.94%
-
Pros: Almost perfect match for the target's Nitrogen % (22.9% vs 22.2%). It is also a heterocyclic aromatic, mimicking the combustion kinetics of the target.
-
Cons: Slightly more hygroscopic than Acetanilide; requires careful drying.
-
Verdict: The Gold Standard. This minimizes linearity error and kinetic differences.
Part 3: Experimental Protocol
To validate these claims, the following protocol is recommended. This workflow prioritizes the complete reduction of nitrogen oxides (
Instrumentation Setup
-
System: Flash 2000 / PerkinElmer 2400 Series II (or equivalent).
-
Carrier Gas: Helium (Grade 5.0), Flow rate: 140 mL/min.
-
Combustion Temp:
(Critical for breaking the pyridazine ring). -
Reduction Temp:
.
Sample Preparation (The "Sandwich" Technique)
The use of Tungsten Trioxide (
-
Tare a Tin Capsule (Lightweight, 5x9 mm).
-
Weigh 1.5 - 2.0 mg of Methyl imidazo[1,5-b]pyridazine-5-carboxylate (
mg). -
Add 10 mg of
powder directly over the sample. -
Fold the capsule air-tight (exclude atmospheric
).
Calibration Run
Run a "K-factor" calibration with the chosen standard (Acetanilide vs. Nicotinamide) immediately before the sample.
Workflow Visualization
The following diagram illustrates the critical path for Nitrogen detection in this heterocycle.
Caption: Figure 1. Flash combustion workflow emphasizing the reduction step critical for high-N heterocycles.
Part 4: Comparative Data & Results
The table below simulates a validation study comparing the three standards against the theoretical values of Methyl imidazo[1,5-b]pyridazine-5-carboxylate.
Acceptance Criteria:
| Metric | Theoretical Value | Standard A: Acetanilide (Calib) | Standard B: Sulfanilamide (Calib) | Standard C: Nicotinamide (Calib) |
| Carbon % | 57.14 | 57.10 (Pass) | 57.18 (Pass) | 57.15 (Pass) |
| Hydrogen % | 3.73 | 3.75 (Pass) | 3.71 (Pass) | 3.74 (Pass) |
| Nitrogen % | 22.21 | 21.65 (Fail) | 22.05 (Pass) | 22.23 (Pass) |
| Abs. Error (N) | - | -0.56% | -0.16% | +0.02% |
| Status | - | REJECT | ACCEPT | OPTIMAL |
Analysis of Failure
-
Acetanilide Failure: The -0.56% error in Nitrogen is typical. Because the detector response curve is often slightly non-linear at high concentrations, calibrating at 10% N and reading at 22% N results in under-estimation.
-
Nicotinamide Success: By calibrating at 22.9% N, the detector operates in the exact linear range of the analyte, reducing the error to negligible levels (+0.02%).
Part 5: Troubleshooting & Decision Logic
When analysis fails, do not immediately re-synthesize. Use this logic flow to diagnose the analytical fault.
Caption: Figure 2. Troubleshooting logic for failed elemental analysis in nitrogen-rich compounds.
References
-
American Chemical Society (ACS). (2022). Guidelines for Characterization of Organic Compounds: Elemental Analysis Standards. ACS Central Science. Retrieved from [Link]
Sources
Benchmarking Methyl imidazo[1,5-B]pyridazine-5-carboxylate against known GABA ligands
Comparison Guide: Benchmarking Methyl imidazo[1,5-b]pyridazine-5-carboxylate against Known GABA Ligands
Executive Summary
This technical guide provides a rigorous benchmarking framework for Methyl imidazo[1,5-b]pyridazine-5-carboxylate (CAS: 1403767-17-8), a structural analog within the imidazo-pyridazine class. While established GABA ligands like Diazepam and Zolpidem function as positive allosteric modulators (PAMs), the imidazo[1,5-b]pyridazine scaffold is frequently associated with inverse agonism or subtype-selective antagonism at the benzodiazepine binding site (Bz-site) of the GABA-A receptor.
This guide outlines the comparative analysis required to classify this compound's pharmacological profile, distinguishing it from classical benzodiazepines (agonists) and "Z-drugs" (selective agonists), using validated experimental protocols.
Compound Profile & Structural Context
| Feature | Candidate: Methyl imidazo[1,5-b]pyridazine-5-carboxylate | Benchmark: Diazepam (Classical Agonist) | Benchmark: Flumazenil (Antagonist) | Benchmark: L-655,708 (Inverse Agonist) |
| Core Scaffold | Imidazo[1,5-b]pyridazine | 1,4-Benzodiazepine | Imidazo[1,5-a]benzodiazepine | Imidazo[1,5-a]benzodiazepine |
| Binding Site | GABA-A (Bz-site, α/γ interface) | GABA-A (Bz-site, non-selective) | GABA-A (Bz-site, neutral) | GABA-A (α5-selective) |
| Predicted Mode | Inverse Agonist / Antagonist (Class-based prediction) | Positive Allosteric Modulator (PAM) | Neutral Antagonist | Negative Allosteric Modulator (NAM) |
| Key Application | Cognitive enhancement, potential anxiolytic (subtype dependent) | Anxiolytic, Sedative, Anticonvulsant | Reversal of sedation | Cognitive enhancement (no sedation) |
Scientific Insight: The imidazo[1,5-b]pyridazine core is bioisosteric to the imidazo[1,5-a]benzodiazepine system found in Flumazenil. Research into this scaffold often aims to eliminate the sedative liability of classical benzodiazepines by targeting specific alpha-subunits (e.g.,
Benchmarking Protocols
To objectively validate the performance of Methyl imidazo[1,5-b]pyridazine-5-carboxylate, the following self-validating experimental workflows must be executed.
Experiment A: Affinity Benchmarking (Radioligand Binding)
Objective: Determine the Binding Affinity (
-
Tracer:
-Flumazenil (0.5 - 1.0 nM). -
Receptor Source: Rat cortical membranes or HEK293 cells expressing recombinant human
GABA-A receptors. -
Non-Specific Binding Control: 10
M Diazepam.
Protocol Steps:
-
Preparation: Incubate membrane homogenates (50-100
g protein) with -Flumazenil and varying concentrations of the test compound ( to M) in 50 mM Tris-Citrate buffer (pH 7.4). -
Equilibrium: Incubate for 60-90 minutes at 4°C to minimize receptor degradation and ligand dissociation.
-
Separation: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).
-
Quantification: Liquid scintillation counting.
-
Analysis: Convert
to using the Cheng-Prusoff equation: .
Success Criteria:
-
A steep displacement curve (Hill slope ~1.0) indicates competitive binding at the Bz-site.
-
Target Benchmark:
nM suggests high affinity comparable to clinical standards.
Experiment B: Efficacy Profiling (Functional Electrophysiology)
Objective: Classify the compound as an Agonist, Antagonist, or Inverse Agonist.
-
System: Whole-cell patch-clamp in HEK293 cells expressing
. -
Stimulus: Sub-maximal GABA (
).
Protocol Steps:
-
Baseline: Establish a stable current response to repeated pulses of GABA (
). -
Co-application: Apply GABA (
) + Test Compound (1 M). -
Measurement: Record the change in Chloride (
) current amplitude. -
Antagonism Check: If no effect is observed, pre-apply Test Compound followed by GABA + Diazepam. Blockade of Diazepam potentiation confirms neutral antagonism.
Data Interpretation Table:
| Observed Effect on GABA Current | Classification | Reference Standard |
| > +20% Potentiation | Positive Allosteric Modulator (Agonist) | Diazepam / Zolpidem |
| No Change (< ±10%) | Neutral Antagonist (Silent) | Flumazenil |
| > -20% Inhibition | Negative Allosteric Modulator (Inverse Agonist) | FG-7142 / L-655,708 |
Mechanism of Action Visualization
The following diagram illustrates the competitive dynamics at the GABA-A receptor Benzodiazepine site and the resulting downstream signaling effects.
Caption: Competitive modulation pathway at the GABA-A receptor. The test compound competes at the allosteric site to either potentiate (agonist) or reduce (inverse agonist) chloride flux.
Comparative Data Analysis (Representative)
Since specific public pharmacological data for Methyl imidazo[1,5-b]pyridazine-5-carboxylate is limited, the table below benchmarks it against the expected profile of the imidazo-pyridazine class versus established standards.
| Metric | Methyl imidazo[1,5-b]pyridazine-5-carboxylate (Class Profile) | Diazepam (Standard Agonist) | Flumazenil (Standard Antagonist) |
| < 100 nM (High Affinity expected) | 12 nM | 1.0 nM | |
| GABA Shift Ratio | < 1.0 (Indicates Inverse Agonist) | > 1.5 (Indicates Agonist) | ~ 1.0 (Neutral) |
| Efficacy ( | Negative (-20% to -50%) | Positive (+200% to +400%) | 0% |
| Subtype Selectivity | Potential | Non-selective ( | Non-selective |
| Pharmacokinetics | Short | Long | Short |
Technical Note on "GABA Shift": To validate the "Inverse Agonist" classification without electrophysiology, perform a GABA Shift Assay .
-
Method: Measure the
of the test compound against -Flumazenil in the absence and presence of GABA (10 M). -
Result:
-
Ratio > 1: Agonist (GABA increases affinity).
-
Ratio < 1: Inverse Agonist (GABA decreases affinity).
-
Ratio = 1: Antagonist.
-
References
-
Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. PubMed. [Link]
-
Discovery of the imidazo[1,5-a][1,2,4]-triazolo[1,5-d][1,4]benzodiazepine scaffold as a novel, potent and selective GABAA α5 inverse agonist series. Bioorganic & Medicinal Chemistry Letters. [Link][1]
-
A new pyridazine series of GABAA alpha5 ligands. Journal of Medicinal Chemistry. [Link]
-
GABA Receptor Binding Assay Protocols. Eurofins Discovery. [Link]
-
Ligand gated ion channels: GABAA receptor pharmacology on QPatch. Sophion Bioscience. [Link]
Sources
A Senior Application Scientist's Guide to the Proper Disposal of Methyl Imidazo[1,5-b]pyridazine-5-carboxylate
This guide provides essential safety and logistical information for the proper disposal of methyl imidazo[1,5-b]pyridazine-5-carboxylate. As a nitrogen-containing heterocyclic compound, this substance requires careful handling and adherence to established hazardous waste protocols to ensure the safety of laboratory personnel and environmental protection. This document is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, empowering researchers to make informed safety decisions.
Hazard Assessment & Chemical Profile
-
Structure: A fused bicyclic system containing three nitrogen atoms, with a methyl ester functional group. Nitrogen-containing heterocycles can be toxic and may release hazardous nitrogen oxides (NOx) upon combustion.[1][5]
-
Inferred Hazards: Based on analogous compounds, assume the substance is, at a minimum:
-
Combustion Products: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][5]
Given these potential hazards, methyl imidazo[1,5-b]pyridazine-5-carboxylate must be treated as hazardous chemical waste.
| Characteristic | Assessment & Justification | Primary Regulatory Driver |
| Physical State | Typically a solid powder at room temperature.[6] | OSHA 29 CFR 1910.1450 |
| Toxicity Profile | Assumed to be toxic and irritant based on parent heterocycles.[1][2] | EPA 40 CFR Part 262 |
| Reactivity | Incompatible with strong oxidizing agents and strong acids.[1][2] | EPA 40 CFR Part 262 |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side shields, and a lab coat are mandatory. Work should be conducted in a certified chemical fume hood.[1] | OSHA 29 CFR 1910.1450 |
Regulatory Framework: The Foundation of Compliance
The disposal of laboratory chemicals in the United States is governed by two primary federal agencies:
-
Occupational Safety and Health Administration (OSHA): The "Laboratory Standard" (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP).[7][8] This plan must include procedures for the safe handling and disposal of chemicals to minimize employee exposure.[8][9][10]
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) establishes the framework for managing hazardous waste from its generation to its final disposal ("cradle-to-grave").[11][12] Laboratories are considered hazardous waste generators and must comply with regulations regarding waste identification, accumulation, labeling, and disposal.[11][13]
Your institution's Environmental Health & Safety (EHS) office translates these federal regulations into specific, actionable protocols for your facility. Always consult your site-specific Chemical Hygiene Plan and EHS guidelines before proceeding.
Pre-Disposal: In-Lab Waste Accumulation & Handling
Proper waste management begins at the point of generation, in an area referred to as a Satellite Accumulation Area (SAA).[13][14] This is a location at or near the experiment where waste is initially collected under the control of the laboratory personnel.[14][15]
Step 1: Select the Correct Waste Container The container must be in good condition, compatible with the chemical waste, and have a secure, leak-proof closure.[11][14]
-
For solid waste (e.g., contaminated filter paper, weighing boats, gloves): Use a high-density polyethylene (HDPE) pail or a wide-mouth bottle with a screw-top lid.
-
For liquid waste (e.g., solutions containing the compound): Use an HDPE or glass bottle compatible with the solvent system. Do not mix aqueous and organic solvent wastes.[16]
-
Causality: Using an incompatible container can lead to degradation of the container, causing leaks and hazardous spills. OSHA mandates that containers be chemically compatible with the stored waste.[11]
Step 2: Segregate Your Waste Streams Chemical waste must be segregated based on hazard class to prevent dangerous reactions.[14]
-
DO NOT mix methyl imidazo[1,5-b]pyridazine-5-carboxylate waste with:
-
Strong acids or bases.
-
Strong oxidizing agents.
-
Reactive chemicals.
-
Any other incompatible waste stream as defined by your EHS office.
-
-
Self-Validation: Proper segregation is a self-validating system. By keeping waste streams separate, you eliminate the possibility of unintended and hazardous chemical reactions in the waste container.
Step 3: Label the Container Correctly and Immediately As soon as the first drop of waste enters the container, it must be labeled.[14] EPA regulations require that labels clearly display:
-
The words "HAZARDOUS WASTE" .[13]
-
The full, unabbreviated chemical name(s) of the contents: "Methyl imidazo[1,5-b]pyridazine-5-carboxylate" . If in a solution, list the solvent as well.
-
A clear indication of the associated hazards (e.g., Toxic, Irritant).[13]
Step-by-Step Disposal Protocol
The following workflow outlines the process from waste generation to final disposal.
Caption: Disposal Decision Workflow for Methyl imidazo[1,5-b]pyridazine-5-carboxylate.
Protocol Details:
-
Generation: At the end of your experiment, identify all materials contaminated with methyl imidazo[1,5-b]pyridazine-5-carboxylate. This includes unused pure compound, solutions, and contaminated labware (gloves, pipette tips, etc.).
-
Container Selection: Obtain the appropriate, clean, and empty waste container from your lab's supply.
-
Labeling: Immediately affix a completed hazardous waste tag from your EHS office. Using a pencil or solvent-resistant marker, fill in all required information.
-
Accumulation: Place the waste into the container. Securely close the lid. The container must remain closed at all times except when adding waste.[14]
-
Storage: Store the container in your designated SAA, ensuring it is segregated from incompatible materials. The SAA must be at or near the point of generation and under the control of lab personnel.[14]
-
Full Container: Once the container is 90% full, or if the project generating the waste is complete, it is ready for pickup. Do not overfill containers.[14][16]
-
Pickup Request: Follow your institution's procedure to request a waste pickup from the EHS department, typically through an online portal.
-
Final Disposal: Your EHS office will then ensure the waste is collected by a licensed hazardous waste disposal contractor, who will transport it for final treatment, typically via chemical incineration.[13][17]
Emergency Procedures for Spills and Exposures
In the event of a spill or personnel exposure, immediate and correct action is critical.
-
Minor Spill (Contained within a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, goggles, double nitrile gloves), absorb the spill with a chemical absorbent pad or vermiculite.
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a designated hazardous waste container and label it appropriately.
-
Wipe the area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Place all cleaning materials into the waste container.
-
-
Major Spill (Outside of a fume hood) or Personnel Exposure:
-
Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1]
-
Eyes: Immediately flush eyes with the nearest emergency eyewash station for at least 15 minutes, holding the eyelids open.[1]
-
Inhalation: Move the affected person to fresh air.[1]
-
-
Alert & Evacuate: Alert everyone in the lab, activate the nearest fire alarm if necessary, and evacuate the area.
-
Seek Medical Attention: All chemical exposures require immediate medical consultation.[9] Your institution's CHP will have specific instructions.
-
Contact EHS/Emergency Response: Report the incident to your institution's emergency number and the EHS office. Do not attempt to clean up a major spill yourself.
-
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment.
References
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
-
OSHA. (n.d.). Laboratory Safety: OSHA Lab Standard Fact Sheet. Retrieved from [Link]
-
Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Retrieved from [Link]
-
Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- (Source for general disposal methods, specific URL not available
-
PubChem. (n.d.). Imidazo[1,5-b]pyridazine. Retrieved from [Link]
- (Source for general disposal methods, specific URL not available
-
Carl ROTH. (n.d.). Imidazole - Safety Data Sheet. Retrieved from [Link]
- (Source for general chemical information, specific URL not available
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
- (Source for general disposal methods, specific URL not available
- (Source for general disposal methods, specific URL not available
- (Source for general chemical information, specific URL not available
- (Source for general chemical information, specific URL not available
- (Source for general chemical information, specific URL not available
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Imidazo[1,5-b]pyridazine | C6H5N3 | CID 19422728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-b]pyridazine | 766-55-2 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Methyl imidazo 1,2-b pyridazine-6-carboxylate Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1234616-21-7 [sigmaaldrich.com]
- 7. mastercontrol.com [mastercontrol.com]
- 8. nps.edu [nps.edu]
- 9. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 10. compliancy-group.com [compliancy-group.com]
- 11. danielshealth.com [danielshealth.com]
- 12. justrite.com [justrite.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. research.columbia.edu [research.columbia.edu]
- 15. epa.gov [epa.gov]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl imidazo[1,5-B]pyridazine-5-carboxylate
As researchers and drug development professionals, our work with novel chemical entities like Methyl imidazo[1,5-B]pyridazine-5-carboxylate is foundational to discovery. However, innovation and safety must be inextricably linked. This guide provides essential, immediate safety and logistical information for handling this compound. Given the absence of comprehensive toxicological data for this specific molecule, we will proceed with a conservative approach, grounded in the known characteristics of the imidazopyridazine family and established principles of laboratory safety. The core principle is to treat substances of unknown toxicity as potentially hazardous.
Hazard Assessment: Understanding the Risk Profile
Potential Hazards Include:
-
Skin Irritation: Many heterocyclic compounds can cause skin irritation, characterized by redness, itching, and dryness upon contact.[1]
-
Serious Eye Irritation: Contact with the eyes can lead to significant irritation, pain, or damage.[1][2][4]
-
Respiratory Tract Irritation: Inhalation of the powder form may cause irritation to the lungs and respiratory system.[1][4]
-
Unknown Systemic Effects: The full toxicological profile has not been thoroughly investigated.[3] Therefore, we must assume the possibility of harm if swallowed, inhaled, or absorbed through the skin.
-
Combustibility: A structurally similar compound, Methyl imidazo[1,2-b]pyridazine-6-carboxylate, is classified as a combustible solid. This suggests a potential fire hazard if handled near ignition sources.
This assessment dictates that our primary lines of defense—engineering controls and Personal Protective Equipment (PPE)—must be robust.
Core Protective Equipment: A At-A-Glance Summary
This table summarizes the minimum required PPE for handling Methyl imidazo[1,5-B]pyridazine-5-carboxylate in a research laboratory setting.
| Body Area | Minimum PPE Requirement | Enhanced Protection (Recommended for large quantities or high-risk operations) |
| Eyes | ANSI Z87.1-compliant safety glasses with side shields.[5] | Chemical splash goggles.[5][6] |
| Face | Not required for small-scale use inside a fume hood. | Face shield worn over chemical splash goggles.[6][7][8] |
| Hands | Disposable nitrile gloves (minimum 4 mil thickness).[5] | Double-gloving with nitrile gloves or using a flexible laminate glove (e.g., Silver Shield) under an outer nitrile glove.[6][8] |
| Body | Flame-resistant lab coat. | Chemically resistant apron over a lab coat.[6] |
| Feet | Closed-toe shoes.[7] | N/A |
| Respiratory | Not required when handled exclusively within a certified chemical fume hood. | A NIOSH-approved N95 respirator or higher, based on a risk assessment.[3][7] |
Operational Protocols: From Preparation to Disposal
Merely selecting PPE is insufficient; its correct use within a structured workflow is paramount for ensuring safety.
The Primacy of Engineering Controls
PPE is the last line of defense.[6] The primary barrier between you and the hazard should always be an engineering control.
Workflow Mandate: All weighing, handling, and manipulation of solid Methyl imidazo[1,5-B]pyridazine-5-carboxylate and its solutions must be performed inside a certified chemical fume hood. This minimizes the risk of inhalation and systemic exposure.[4][9] Ensure eyewash stations and safety showers are readily accessible.[2][10]
PPE Selection and Causality: The "Why" Behind the "What"
Understanding the rationale for each piece of equipment ensures compliance and fosters a culture of safety.
-
Eye & Face Protection: While safety glasses offer baseline impact protection, they are inadequate against chemical splashes.[5] For any liquid transfer or reaction, chemical splash goggles are required as they form a seal around the eyes.[6] A face shield should be worn over goggles when handling larger volumes (>1L) or when there is a significant risk of splashing or energetic reaction.[6][8]
-
Hand Protection: Disposable nitrile gloves provide a good barrier for incidental contact.[6] However, because many chemicals can eventually permeate glove materials, any known contamination requires immediate removal and replacement of the glove.[6] For sustained operations or when handling solutions, double-gloving is recommended. The outer glove can be removed and disposed of within the fume hood if contaminated, preserving the sterility of the inner glove.[11]
-
Body Protection: A standard cotton lab coat is insufficient. A flame-resistant (FR) lab coat is necessary due to the compound's potential combustibility.[8] For tasks with a high splash potential, a chemically resistant apron worn over the lab coat provides a superior barrier to protect against corrosive or toxic liquids.[6]
Step-by-Step PPE Workflow
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Caption: Small Spill Response Workflow.
Waste Disposal
Proper disposal is a critical and non-negotiable aspect of the chemical handling lifecycle.
-
Contaminated PPE: Used gloves, disposable lab coats, and absorbent pads must be placed in a clearly labeled hazardous waste container. [3]Do not discard them in regular trash.
-
Chemical Waste: Unused compound and any solutions containing it must be collected in a dedicated, sealed, and properly labeled hazardous waste container.
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. [1]Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. [1] By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. This guide serves as a foundational document; always supplement it with a thorough, task-specific risk assessment before beginning any new procedure.
References
-
KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
Henderson, T. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of 6-bromoimidazo[1,2-b]pyridazine. Retrieved from [Link]
-
Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Division of Research Safety, University of Illinois. (2025). Personal Protective Equipment. Retrieved from [Link]
-
Department of Chemistry, Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.com [capotchem.com]
- 4. chemscene.com [chemscene.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment | Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
